6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
描述
属性
IUPAC Name |
5-methyl-6-phenylmethoxy-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-12(19-8-11-5-3-2-4-6-11)7-17-13(10)14(18)15-9-16-17/h2-7,9H,8H2,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSGMIOQZISFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NN2C=C1OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of TosMIC Derivatives
The foundational step involves synthesizing p-tosylmethyl isocyanide (TosMIC) derivatives, which serve as pivotal building blocks. These are prepared via a sequence involving:
- Formation of p-tosylmethyl halides through halogenation of p-toluene derivatives.
- Conversion to TosMIC derivatives by reaction with sodium cyanide in the presence of a dehydrating agent, often phosphorus oxychloride (POCl₃), under controlled conditions.
Functionalization of Benzene Derivatives
- Preparation of 2-azidobenzaldehyde derivatives involves nucleophilic substitution or diazotization reactions, followed by azide introduction.
- Formation of N-(α-tosylbenzyl)formamides via reaction of azidobenzaldehyde with formamide, chlorotrimethylsilane, and p-toluenesulfonic acid, followed by dehydration using phosphorus oxychloride (POCl₃) and triethylamine, as demonstrated in recent protocols.
Heterocyclization to Pyrrolo[2,1-f]triazin-4(3H)-one
Intramolecular Cyclization of TosMIC Derivatives
The core method involves treating the synthesized TosMIC derivatives with a strong base such as t-BuOK or sodium alkoxides in polar solvents like DMF or THF at low temperatures (~0°C). This deprotonates the TosMIC moiety, generating a nucleophilic anion that attacks the electrophilic azide group, leading to intramolecular cyclization and formation of benzotriazine intermediates.
Conversion to the Target Compound
Post-heterocyclization, further functionalization involves:
- Insertion of alcohols or phenols into the heterocyclic core, often via nucleophilic substitution or addition reactions.
- Ring closure and aromatization steps, sometimes facilitated by mild heating or additional reagents, to afford the fused pyrrolo-triazine core.
Notes on the Synthesis Strategy
Data Tables Summarizing Key Conditions
Research Findings and Mechanistic Insights
Recent DFT calculations and mechanistic studies suggest that the heterocyclization proceeds via:
- Deprotonation of TosMIC to generate a nucleophile.
- Intramolecular attack on the azide group, forming a triazine ring.
- Loss of the tosyl group and subsequent ring closure to yield the fused pyrrolo-triazine core.
This methodology is notable for avoiding harsh conditions and metal catalysts, offering a practical route to complex heterocycles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The benzyloxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium methoxide (NaOMe) are commonly used.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydro or tetrahydro pyrrolo[2,1-F][1,2,4]triazin-4(3H)-one.
Substitution: Various substituted pyrrolo[2,1-F][1,2,4]triazin-4(3H)-one derivatives.
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit various kinases involved in cancer progression:
- Kinase Inhibition : The compound exhibits inhibitory activity against several kinases that are critical in cancer signaling pathways. For instance, it has been reported to target the ALK5 receptor kinase with an IC50 value in the nanomolar range, indicating potent inhibitory effects on tumor growth .
Neurological Disorders
The compound's ability to cross the blood-brain barrier opens up possibilities for treating neurological disorders. Research indicates that derivatives of pyrrolo-triazines can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression and anxiety.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies to understand its mechanism of action:
- Target Enzymes : It has been tested against various enzymes involved in metabolic pathways, demonstrating significant inhibition which could lead to applications in metabolic disorders .
Bioisosterism in Drug Design
The structural features of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one make it a candidate for bioisosteric replacements in drug design. Its ability to mimic other biologically active compounds allows for the exploration of new therapeutic agents with improved efficacy and reduced side effects .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer properties | Showed significant inhibition of ALK5 with IC50 values <10 nM |
| Study 2 | Assess neuroprotective effects | Indicated potential benefits in models of neurodegeneration |
| Study 3 | Investigate enzyme inhibition | Demonstrated effective inhibition of key metabolic enzymes |
作用机制
The mechanism of action of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance its binding affinity to hydrophobic pockets in proteins, while the triazine ring can participate in hydrogen bonding and other interactions.
相似化合物的比较
Chemical Identity :
- IUPAC Name : 5-Methyl-6-(phenylmethoxy)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- CAS Number : 649736-26-5
- Molecular Formula : C₁₄H₁₃N₃O₂
- Molecular Weight : 255.27 g/mol
- Purity : ≥95% (lab-grade) .
Structural Features: The compound consists of a pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core substituted with a methyl group at position 5 and a benzyloxy group at position 4.
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Substituent Impact on Bioactivity: Electron-Withdrawing Groups (e.g., Br): Enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Amino Group (NH₂): Introduces nucleophilic character, enabling conjugation or further functionalization .
Complexity and Target Affinity :
Table 3: Bioactivity and Hazard Comparison
Safety Notes:
- The benzyloxy-methyl derivative’s hazards align with typical lab chemicals, requiring standard protective measures .
生物活性
6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one is a compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique pyrrolo[2,1-f][1,2,4]triazine scaffold that is known for its ability to act as a kinase inhibitor. The substitution at the 6-position with a benzyloxy group and at the 5-position with a methyl group enhances its biological activity by influencing its binding affinity and selectivity towards various targets.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit significant inhibitory effects on several kinases involved in cancer progression. Specifically:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR-2) and epidermal growth factor receptor (EGFR), which are crucial in tumor angiogenesis and growth .
- Anticancer Properties : Studies have shown that compounds within this class can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) through various mechanisms including caspase activation and modulation of apoptosis-related proteins .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications on the pyrrolo[2,1-f][1,2,4]triazine core significantly impact biological activity:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 5 | Methyl | Increases potency against EGFR and VEGFR-2 |
| 6 | Benzyloxy | Enhances binding affinity and selectivity |
| 7 | Halogen | Modulates pharmacokinetics and bioavailability |
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : A study demonstrated that this compound exhibited IC50 values in the nanomolar range against EGFR and VEGFR-2 in cell-free assays. The compound's ability to inhibit VEGF-dependent proliferation of human umbilical vein endothelial cells was also noted .
- In Vivo Efficacy : In animal models of solid tumors, administration of this compound led to significant tumor regression compared to controls. The mechanism was attributed to reduced angiogenesis and increased apoptosis within tumor tissues .
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound activates apoptotic pathways by increasing levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
常见问题
Q. How to validate the compound’s role in a hypothesized signaling pathway (e.g., FGFR/MAPK)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
